7-Bromoheptyl dodecanoate
Description
7-Bromoheptyl dodecanoate is an organic compound with the molecular formula C19H37BrO2 and a molecular weight of 377.4 g/mol . It features a terminal bromine atom and a non-polar tail, making it a versatile reagent in various chemical applications . This compound is primarily used in the building or modification of lipid nanoparticles .
Properties
Molecular Formula |
C19H37BrO2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
7-bromoheptyl dodecanoate |
InChI |
InChI=1S/C19H37BrO2/c1-2-3-4-5-6-7-8-10-13-16-19(21)22-18-15-12-9-11-14-17-20/h2-18H2,1H3 |
InChI Key |
TXQGBXUQXXZABM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoheptyl dodecanoate typically involves the esterification of dodecanoic acid with 7-bromoheptanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Nucleophilic Substitution
The bromine atom in 7-bromoheptyl dodecanoate acts as a leaving group , enabling nucleophilic attack at the carbon center. This reaction is critical for generating biologically active intermediates or functionalized compounds. For example:
This mechanism underpins applications in drug synthesis and material modification.
Ester Hydrolysis
Under alkaline or acidic conditions, the ester bond can hydrolyze to release dodecanoic acid and 7-bromoheptanol. This reaction is reversible and influenced by pH and temperature.
Biological and Pharmaceutical Uses
The compound’s bromine atom enables nucleophilic substitution , making it a precursor for synthesizing amides, ethers, or other bioactive molecules. These derivatives may exhibit therapeutic properties, such as antimicrobial or anticancer activity.
Material Science
The brominated heptyl chain and long alkyl tail (dodecanoate) contribute to amphiphilic properties, potentially useful in surfactants, lipid nanoparticles, or drug delivery systems. For example, lipid nanoparticles containing similar bromoalkyl esters have been studied for mRNA delivery .
Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₃₃BrO₂ |
| Molecular Weight | 293.35 g/mol |
| Functional Groups | Bromoalkyl ester |
Key Challenges and Optimization
While the synthesis is straightforward, optimizing reaction conditions (e.g., temperature, catalyst concentration) is essential for improving yields. Design of Experiments (DoE) techniques, such as central composite face designs, could enhance process efficiency by identifying critical factors .
References :
Scientific Research Applications
7-Bromoheptyl dodecanoate is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the modification of lipid nanoparticles for drug delivery systems.
Medicine: Investigated for its potential in creating targeted drug delivery mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromoheptyl dodecanoate primarily involves its reactivity due to the presence of the bromine atom. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds . The non-polar tail of the compound allows it to interact with lipid membranes, making it useful in lipid nanoparticle formulations .
Comparison with Similar Compounds
Similar Compounds
7-Bromoheptyl acetate: Similar structure but with an acetate group instead of a dodecanoate group.
7-Bromoheptyl butyrate: Contains a butyrate group, making it shorter in chain length compared to dodecanoate.
7-Bromoheptyl hexanoate: Features a hexanoate group, also shorter in chain length.
Uniqueness
7-Bromoheptyl dodecanoate is unique due to its longer non-polar tail, which enhances its ability to interact with lipid membranes and makes it particularly useful in the formulation of lipid nanoparticles . This property distinguishes it from other similar compounds with shorter chain lengths .
Q & A
Q. What are the optimal synthetic pathways for 7-bromoheptyl dodecanoate, and how do reaction conditions influence yield and purity?
To synthesize this compound, researchers should compare esterification methods (e.g., Steglich vs. acid-catalyzed) and bromination strategies. Key parameters include temperature (60–100°C), catalysts (e.g., DMAP or H₂SO₄), and solvent polarity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical to isolate the product. Yield optimization requires monitoring reaction progress via TLC or GC-MS. Contamination by unreacted dodecanoic acid or bromoheptanol intermediates can be mitigated by adjusting stoichiometry and reaction time .
Q. How can researchers rigorously characterize the structural and physicochemical properties of this compound?
Characterization should include:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm ester linkage and bromine position.
- FT-IR for carbonyl (C=O, ~1740 cm⁻¹) and C-Br (~600 cm⁻¹) stretches.
- Mass spectrometry (HRMS) for molecular ion validation.
- Thermogravimetric analysis (TGA) to assess thermal stability.
- HPLC with a C18 column to determine purity (>95% is typical for publication standards). Discrepancies in melting points or spectral data across studies may arise from polymorphic forms or residual solvents, necessitating repeated crystallization .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
The compound is sensitive to light (due to C-Br bond photolysis) and moisture (hydrolysis risk). Store in amber vials at –20°C under inert gas (N₂/Ar). Degradation products (e.g., dodecanoic acid or heptanol derivatives) can be monitored via periodic NMR or GC-MS. Accelerated stability studies (40°C/75% RH for 4 weeks) are recommended for long-term storage guidelines. Contradictory stability reports may stem from differences in initial purity or storage protocols .
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?
Use cell-based models (e.g., cancer cell lines) to test cytotoxicity (MTT assay) or antimicrobial activity (MIC determination). Include controls for solvent effects (DMSO ≤0.1%). For enzyme inhibition studies (e.g., lipases), employ fluorogenic substrates and kinetic analyses (Km/Vmax calculations). Replicate findings across ≥3 independent experiments to address variability. Conflicting bioactivity data may arise from differences in cell passage number or assay conditions (pH, temperature) .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?
The bromine atom’s position (primary vs. secondary carbon) influences SN1/SN2 pathways. Kinetic studies (e.g., using NaI/acetone for Finkelstein reaction) can determine activation parameters (ΔH‡, ΔS‡). Computational modeling (DFT at B3LYP/6-31G* level) predicts transition states and regioselectivity. Discrepancies between experimental and theoretical results may reflect solvent effects or approximations in computational models .
Q. How can factorial design optimize the synthesis and functionalization of this compound derivatives?
Implement a 2³ factorial design to evaluate factors:
- Independent variables : Temperature (X₁), catalyst concentration (X₂), reaction time (X₃).
- Responses : Yield (Y₁), purity (Y₂).
ANOVA identifies significant interactions (e.g., X₁×X₂). Response surface methodology (RSM) models non-linear relationships. This approach resolves contradictions in literature by systematically isolating variable impacts .
Q. What strategies address contradictions in reported solubility and reactivity data for this compound?
Re-evaluate solvent polarity (logP calculations) and measurement techniques (shake-flask vs. HPLC solubility). Use Hansen solubility parameters to predict compatibility. For reactivity conflicts, replicate studies under identical conditions (e.g., anhydrous vs. humid environments). Meta-analyses of published data can identify methodological biases, such as inconsistent drying protocols for solvents .
Q. How can computational chemistry predict the environmental fate or metabolic pathways of this compound?
Molecular docking (AutoDock Vina) simulates interactions with metabolic enzymes (e.g., cytochrome P450). QSAR models estimate biodegradation half-lives or toxicity (e.g., LC50 for aquatic organisms). Validate predictions with in vitro microsomal assays (rat liver S9 fractions). Discrepancies between in silico and experimental data highlight gaps in forcefield accuracy or metabolic pathway knowledge .
Q. What interdisciplinary approaches enhance the application of this compound in materials science or drug delivery?
- Polymer science : Incorporate into biodegradable matrices (PLGA nanoparticles) for controlled release. Monitor hydrolytic degradation via GPC.
- Surface chemistry : Functionalize gold nanoparticles (AuNPs) for catalytic applications. Characterize using TEM and XPS.
Interdisciplinary contradictions (e.g., stability in polymer vs. solution) require tailored analytical frameworks, such as time-resolved SAXS for nanostructure dynamics .
Q. How do isotopic labeling studies (e.g., ¹³C, ²H) elucidate the metabolic or environmental transformation pathways of this compound?
Synthesize isotopically labeled analogs via ¹³C-dodecanoic acid or deuterated bromoheptanol. Track metabolites using LC-MS/MS or isotope-ratio mass spectrometry. In environmental studies, employ stable isotope probing (SIP) to identify microbial degraders. Contradictions in degradation rates (e.g., soil vs. aquatic systems) may reflect microbial community diversity or redox conditions .
Methodological and Theoretical Frameworks
- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed supplementary methods (e.g., exact NMR parameters, HPLC gradients) .
- Data Validation : Cross-reference with authoritative databases (PubChem, Reaxys) and adhere to IUPAC nomenclature .
- Ethical Compliance : Address hazard protocols per SDS guidelines (e.g., PPE for brominated compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
